Cas no 944899-43-8 (tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate)

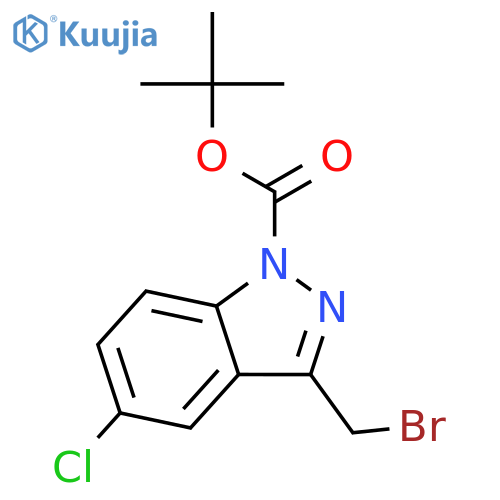

944899-43-8 structure

商品名:tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate

CAS番号:944899-43-8

MF:C13H14BrClN2O2

メガワット:345.619461536407

MDL:MFCD10696853

CID:1040473

PubChem ID:70700905

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate

- 1H-Indazole-1-carboxylic acid, 3-(broMoMethyl)-5-chloro-, 1,1-diMethylethyl ester

- tert-butyl 3-(bromomethyl)-5-chloroindazole-1-carboxylate

- AKOS016006432

- DTXSID10743693

- BS-18036

- D82490

- 1-BOC-3-(BROMOMETHYL)-5-CHLORO-1H-INDAZOLE

- tert-Butyl3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate

- A859390

- AB58352

- 944899-43-8

- DB-344331

-

- MDL: MFCD10696853

- インチ: InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-11-5-4-8(15)6-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3

- InChIKey: CRTSOAUNUCOUFT-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C(=N1)CBr

計算された属性

- せいみつぶんしりょう: 343.99272g/mol

- どういたいしつりょう: 343.99272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 348

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 44.1Ų

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T74280-250mg |

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate |

944899-43-8 | 95% | 250mg |

¥3282.0 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533180-25mg |

Tert-butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate |

944899-43-8 | 98% | 25mg |

¥1346.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533180-100mg |

Tert-butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate |

944899-43-8 | 98% | 100mg |

¥2775.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533180-50mg |

Tert-butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate |

944899-43-8 | 98% | 50mg |

¥2170.00 | 2024-04-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YW226-50mg |

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate |

944899-43-8 | 95+% | 50mg |

1811CNY | 2021-05-07 | |

| Ambeed | A197494-250mg |

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate |

944899-43-8 | 95% | 250mg |

$473.0 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1050728-25mg |

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate |

944899-43-8 | 95+% | 25mg |

$470 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1050728-10mg |

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate |

944899-43-8 | 95+% | 10mg |

$280 | 2025-02-28 | |

| eNovation Chemicals LLC | D516298-250mg |

1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-chloro-, 1,1-dimethylethyl ester |

944899-43-8 | 95% | 250mg |

$324 | 2025-02-27 | |

| eNovation Chemicals LLC | D516298-1g |

1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-chloro-, 1,1-dimethylethyl ester |

944899-43-8 | 95% | 1g |

$810 | 2025-02-27 |

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

944899-43-8 (tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate) 関連製品

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:944899-43-8)tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate

清らかである:99%

はかる:250mg

価格 ($):426.0